molecular formula C13H22O3 B12553767 5-(3-Oxocyclohexyl)pentyl acetate CAS No. 180900-71-4

5-(3-Oxocyclohexyl)pentyl acetate

Katalognummer: B12553767
CAS-Nummer: 180900-71-4
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: INSIKZHLKOYNOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Oxocyclohexyl)pentyl acetate is an organic compound with the molecular formula C13H22O3 It is an ester derived from the reaction between 5-(3-oxocyclohexyl)pentanol and acetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-oxocyclohexyl)pentyl acetate typically involves the esterification of 5-(3-oxocyclohexyl)pentanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yield and purity of the product. The use of immobilized enzymes, such as lipases, can also be explored for a more environmentally friendly and efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Oxocyclohexyl)pentyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

5-(3-Oxocyclohexyl)pentyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(3-oxocyclohexyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentyl acetate: An ester with a similar structure but without the cyclohexyl group.

    Cyclohexyl acetate: An ester with a cyclohexyl group but a different alkyl chain length.

    Methyl cyclohexyl acetate: An ester with a shorter alkyl chain and a cyclohexyl group.

Uniqueness

5-(3-Oxocyclohexyl)pentyl acetate is unique due to the presence of both a cyclohexyl group and a pentyl chain, which can impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

180900-71-4

Molekularformel

C13H22O3

Molekulargewicht

226.31 g/mol

IUPAC-Name

5-(3-oxocyclohexyl)pentyl acetate

InChI

InChI=1S/C13H22O3/c1-11(14)16-9-4-2-3-6-12-7-5-8-13(15)10-12/h12H,2-10H2,1H3

InChI-Schlüssel

INSIKZHLKOYNOX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCCCC1CCCC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.